molecular formula C22H26N2O4 B3444207 N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide

N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide

Katalognummer B3444207
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: YJDBAFZSATUCAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide, commonly known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of piperidinecarboxamide compounds, which are known for their diverse pharmacological properties. In

Wissenschaftliche Forschungsanwendungen

DPA has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. DPA has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as “Cambridge id 7025595”, is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons and is responsible for storing these neurotransmitters until needed for release during neurotransmission .

Mode of Action

The compound acts by inhibiting VMAT2, which reduces dopamine storage and release . This inhibition curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia . By trimming dopamine release via VMAT2 inhibition in the motor striatum, stronger “stop” signals and weaker “go” signals are produced, resulting in robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .

Pharmacokinetics

Pharmacokinetics generally involves studying how the body handles administered drugs . Mathematical models are often used to predict how plasma concentration changes with time when the dose and interval between doses are changed, or when infusions of a drug are used .

Result of Action

The result of the compound’s action is a reduction in the symptoms of tardive dyskinesia, a disorder that involves involuntary movements, especially of the lower face . By reducing the overstimulation of D2 receptors in the motor striatum, the compound helps to decrease the abnormal involuntary movements associated with this condition .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances, and individual genetic factors . .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DPA in lab experiments is its high purity and yield. DPA is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of using DPA in lab experiments is its limited solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on DPA. One potential application is in the development of new treatments for pain and addiction. DPA has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new therapies. Another area of future research is in the elucidation of the mechanism of action of DPA. Further studies are needed to fully understand how DPA acts on the opioid system in the brain. Finally, research is needed to explore the potential applications of DPA in other areas of pharmacology, such as neuroprotection and neurodegenerative diseases.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide, or DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA has a variety of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. It has also been studied for its potential as a treatment for drug addiction. DPA has a high purity and yield, making it a reliable compound for scientific research. Future research is needed to fully understand the mechanism of action of DPA and explore its potential applications in other areas of pharmacology.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-18-8-9-19(20(15-18)28-2)23-22(26)17-10-12-24(13-11-17)21(25)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDBAFZSATUCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7025595

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.